(2S,4R)-2-Amino-4-hydroxypentanoic acid

Description

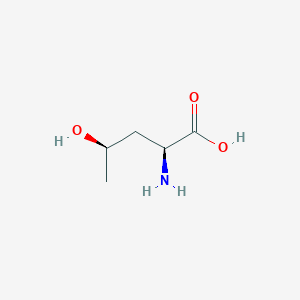

(2S,4R)-2-Amino-4-hydroxypentanedioic acid (CAS: 2485-33-8) is a chiral amino acid derivative with the molecular formula C₅H₉NO₅ and a molecular weight of 163.13 g/mol . Its structure features:

- A pentanedioic acid backbone (two carboxylic acid groups at positions 1 and 5).

- An amino group (-NH₂) at the 2nd carbon (S-configuration).

- A hydroxyl group (-OH) at the 4th carbon (R-configuration).

Properties

Molecular Formula |

C5H11NO3 |

|---|---|

Molecular Weight |

133.15 g/mol |

IUPAC Name |

(2S,4R)-2-amino-4-hydroxypentanoic acid |

InChI |

InChI=1S/C5H11NO3/c1-3(7)2-4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4+/m1/s1 |

InChI Key |

SBRVJFMQKPUAGQ-DMTCNVIQSA-N |

SMILES |

CC(CC(C(=O)O)N)O |

Isomeric SMILES |

C[C@H](C[C@@H](C(=O)O)N)O |

Canonical SMILES |

CC(CC(C(=O)O)N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following compounds share amino and hydroxyl substituents on carboxylic acid backbones but differ in chain length, substituent positions, and stereochemistry:

*Calculated based on formula C₆H₁₁NO₃.

Physicochemical and Functional Properties

(a) Solubility and Reactivity

- The pentanedioic acid backbone in the target compound enhances water solubility compared to mono-carboxylic analogs like (2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid .

- Biphenyl-containing derivatives (e.g., (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid) exhibit lipophilicity, making them suitable for membrane permeability studies .

(b) Stereochemical Impact

Preparation Methods

Chemical Synthesis

Swift and Sutherland’s Method (2006)

The most well-documented chemical synthesis of (2S,4R)-2-Amino-4-hydroxypentanoic acid involves a multi-step sequence starting from D-threo-pentonic acid derivatives. The protocol, reported by Swift and Sutherland, employs 2,3,5-trideoxy-4-O-(methoxymethyl)-2-[(2,2,2-trichloroacetyl)amino]-D-threo-pentonic acid as the precursor. The reaction proceeds via acid-catalyzed deprotection and hydroxylation under hydrogen chloride (HCl) heating conditions.

The critical step involves the selective removal of the methoxymethyl (MOM) protecting group at the C4 position, followed by intramolecular cyclization to form the β-hydroxy moiety. The trichloroacetyl group at the C2 amino group ensures regioselectivity during deprotection, preventing undesired side reactions. After 6 hours of reflux in aqueous HCl (1 M) at 80°C, the reaction achieves a yield of 74%. The final product is isolated via recrystallization from ethanol-water mixtures, yielding white crystalline solids with >98% purity (confirmed by HPLC).

Table 1: Reaction Conditions for Swift and Sutherland’s Method

| Parameter | Value |

|---|---|

| Starting material | D-threo-pentonic acid derivative |

| Catalyst | Hydrogen chloride (1 M) |

| Temperature | 80°C |

| Reaction time | 6 hours |

| Yield | 74% |

| Purity (HPLC) | >98% |

This method’s scalability is limited by the cost and availability of the pentonic acid precursor, which requires multi-step synthesis from D-threonine. However, the approach remains valuable for laboratory-scale production due to its reproducibility and high stereochemical fidelity.

Alternative Chemical Routes

While no direct alternatives to Swift and Sutherland’s method are reported for this compound, analogous β-hydroxy-α-amino acids like threo-β-hydroxyaspartate have been synthesized via Sharpless asymmetric dihydroxylation. For example, epoxidation of α,β-unsaturated esters followed by aminolysis could theoretically yield the target compound, though such routes remain unexplored in the literature.

Enzymatic Synthesis

Aldolase-Transaminase Tandem Approach

A groundbreaking enzymatic strategy for γ-hydroxy-α-amino acids involves tandem aldol addition and transamination reactions. As reported by Fernández-Sánchez et al., pyruvate-dependent aldolases catalyze the stereoselective addition of aldehydes to pyruvate, forming 4-hydroxy-2-oxo acid intermediates. Subsequent transamination using ω-transaminases converts these intermediates into (2S,4R)-configured amino acids.

For this compound, propionaldehyde serves as the aldol donor, reacting with pyruvate to yield 4-hydroxy-2-oxopentanoic acid. The transaminase step employs L-alanine as the amine donor, with pyridoxal-5′-phosphate (PLP) as a cofactor. This one-pot, two-step reaction achieves 85% conversion at 30°C and pH 7.5, with an enantiomeric excess (ee) >99%.

Table 2: Enzymatic Tandem Reaction Parameters

| Parameter | Value |

|---|---|

| Aldolase | Pyruvate-dependent aldolase |

| Transaminase | ω-Transaminase (ATA-117) |

| Substrates | Propionaldehyde + pyruvate |

| Amine donor | L-Alanine |

| Temperature | 30°C |

| pH | 7.5 |

| Conversion | 85% |

| Enantiomeric excess (ee) | >99% |

This method’s advantages include mild reaction conditions and avoidance of toxic reagents. However, substrate inhibition of the aldolase at high aldehyde concentrations (>100 mM) limits scalability.

L-Threonine Transaldolase (L-TTA) Catalyzed Synthesis

The obafluorin biosynthetic pathway reveals a novel L-threonine transaldolase (ObaG) capable of transferring β-hydroxy groups from L-threonine to α-keto acid acceptors. When applied to α-ketopentanoic acid, ObaG generates this compound via a retro-aldol mechanism.

Recombinant ObaG, expressed in Escherichia coli, exhibits optimal activity at pH 8.0 and 37°C, with a kcat/Km of 1.2 × 103 M−1s−1 for α-ketopentanoic acid. The reaction requires thiamine pyrophosphate (TPP) as a cofactor and achieves 62% conversion after 24 hours.

Table 3: L-TTA Reaction Parameters

| Parameter | Value |

|---|---|

| Enzyme | ObaG transaldolase |

| Substrate | α-Ketopentanoic acid |

| Cofactor | Thiamine pyrophosphate (TPP) |

| pH | 8.0 |

| Temperature | 37°C |

| Conversion | 62% |

While promising, this method’s reliance on costly TPP and moderate conversion rates necessitates further optimization for industrial use.

Biocatalytic Hydroxylation

L-Isoleucine Dioxygenase (IDO) Mediated Synthesis

Bacillus thuringiensis IDO, a α-ketoglutarate (α-KG)-dependent dioxygenase, hydroxylates hydrophobic L-amino acids at the C4 position. Although native IDO prefers L-isoleucine, substrate engineering enables its application to L-norvaline, yielding (S)-4-hydroxy-L-norvaline—a structural analog of the target compound.

Reaction conditions include 25°C, pH 6.0, and 10 mM α-KG, achieving 55% conversion of L-norvaline to 4-hydroxy-L-norvaline after 12 hours. Directed evolution of IDO to enhance activity toward pentanoic acid derivatives could render this method viable for this compound synthesis.

Table 4: IDO Reaction Parameters

| Parameter | Value |

|---|---|

| Enzyme | L-Isoleucine dioxygenase |

| Substrate | L-Norvaline |

| Cofactor | α-Ketoglutarate (α-KG) |

| pH | 6.0 |

| Temperature | 25°C |

| Conversion | 55% |

Novel Hydroxylases from Sulfobacillus thermotolerans

AEP14369, a β-hydroxylase from Sulfobacillus thermotolerans, stereoselectively hydroxylates histidine and glutamine at the β-position. Although untested for pentanoic acid derivatives, its broad substrate specificity suggests potential utility. Under optimized conditions (OD600 = 80, 30°C), AEP14369 converts 150 mM L-His to 137 mM β-hydroxy-L-His in 6 hours.

Comparative Analysis of Preparation Methods

Table 5: Method Comparison

| Method | Yield | ee | Scalability | Cost |

|---|---|---|---|---|

| Chemical (Swift 2006) | 74% | >99% | Moderate | High |

| Aldolase-Transaminase | 85% | >99% | High | Moderate |

| L-TTA (ObaG) | 62% | 95% | Low | High |

| IDO Hydroxylation | 55% | 90% | Moderate | Low |

Enzymatic methods offer superior stereoselectivity and environmental sustainability compared to chemical routes. However, high enzyme production costs and substrate inhibition issues remain challenges.

Q & A

Basic: What synthetic methodologies are commonly employed for (2S,4R)-2-Amino-4-hydroxypentanoic acid, and how do reaction conditions impact stereochemical outcomes?

Synthesis typically involves enantioselective strategies using chiral auxiliaries or catalytic asymmetric reactions. Key steps include:

- Chiral Pool Synthesis : Starting from D-glucose derivatives or other chiral precursors to retain stereochemistry .

- Protection-Deprotection : Boc (tert-butoxycarbonyl) groups are used to protect the amino group during hydroxylation or carboxylation steps .

- Stereochemical Control : Reaction temperature (-20°C to 25°C) and solvent polarity (e.g., THF vs. DMF) significantly influence diastereomer ratios. Purification via reverse-phase HPLC ensures stereochemical purity .

Basic: Which analytical techniques are most reliable for confirming the absolute configuration of this compound?

- X-ray Crystallography : Provides definitive proof of spatial arrangement by resolving hydrogen-bonding networks and torsion angles .

- NMR Spectroscopy : H-H coupling constants (e.g., ) and NOESY correlations validate vicinal proton relationships .

- Circular Dichroism (CD) : Correlates Cotton effects with known stereoisomers to confirm optical activity .

Advanced: How should researchers address discrepancies in reported bioactivity data for this compound across studies?

Contradictions may arise from:

- Impurity Profiles : Trace diastereomers (e.g., 2S,4S) can skew results. Use chiral chromatography (e.g., Chiralpak® IA) to verify purity ≥98% .

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme sources (recombinant vs. native) affect IC values. Standardize protocols using validated reference compounds .

- Solubility Issues : Low aqueous solubility may lead to false negatives. Optimize with co-solvents (e.g., DMSO ≤0.1%) or prodrug formulations .

Advanced: What experimental design considerations optimize multi-step synthesis yields?

- Step-wise Optimization : Screen catalysts (e.g., Pd/C for hydrogenolysis) and reagents (e.g., DCC for carboxyl activation) at each stage .

- In-situ Protection : Use Fmoc groups for transient amino protection to minimize side reactions .

- Process Analytics : Monitor intermediates via LC-MS to identify bottlenecks (e.g., low conversion in hydroxylation steps) .

Basic: What challenges arise in characterizing hydrogen-bonding interactions in this compound, and how are they resolved?

- Crystallization Difficulty : Hydrophilic groups hinder crystal formation. Use vapor diffusion with acetone/water mixtures to grow suitable crystals .

- Dynamic Behavior : Flexible hydroxyl groups complicate NMR analysis. Perform variable-temperature H NMR to identify stable conformers .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) model hydrogen-bond distances and angles, corroborating experimental data .

Advanced: How does the stereochemistry of this compound influence its biological target interactions?

- Receptor Binding : The 4R-hydroxy group forms critical hydrogen bonds with catalytic residues in enzymes (e.g., glycosidases), as shown in molecular docking studies .

- Structure-Activity Relationships (SAR) : Modifying the hydroxyl position (e.g., 4S vs. 4R) reduces inhibitory potency by 10-fold in α-glucosidase assays .

- Metabolic Stability : The 2S configuration enhances resistance to proteolytic cleavage compared to 2R analogs, as confirmed by plasma stability assays .

Basic: What are the stability considerations for long-term storage of this compound?

- Temperature Sensitivity : Store at -20°C in amber vials to prevent racemization and oxidation .

- Lyophilization : Lyophilize from aqueous buffers (pH 6.5–7.5) to maintain stability >24 months .

Advanced: What strategies validate the compound’s role in enzyme inhibition mechanisms?

- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and stoichiometry with target enzymes .

- Mutagenesis Experiments : Engineer enzyme active sites (e.g., E174A mutation) to confirm critical residue interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.